Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-
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Overview
Description
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- is a complex organic compound that features a cyclopropane ring attached to a carbonitrile group, with additional substituents including a p-bromophenyl and a p-(dimethylamino)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- typically involves multiple steps, starting with the formation of the cyclopropane ring One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The bromine atom in the p-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-cyclopropanecarbonitrile: Similar structure but lacks the p-bromophenyl and p-(dimethylamino)phenyl groups.
Cyclopropanecarbonitrile: Basic structure without additional substituents.
Uniqueness
Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]- is unique due to the presence of both p-bromophenyl and p-(dimethylamino)phenyl groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
32589-49-4 |
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Molecular Formula |
C18H17BrN2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[4-(dimethylamino)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H17BrN2/c1-21(2)16-9-3-13(4-10-16)17-11-18(17,12-20)14-5-7-15(19)8-6-14/h3-10,17H,11H2,1-2H3 |
InChI Key |
ZORJIKKKWXKFTI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2(C#N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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